molecular formula C9H7N3 B11917975 7-Methylimidazo[1,2-a]pyridine-3-carbonitrile

7-Methylimidazo[1,2-a]pyridine-3-carbonitrile

Cat. No.: B11917975
M. Wt: 157.17 g/mol
InChI Key: BCLXOSCSZUHHST-UHFFFAOYSA-N
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Description

7-Methylimidazo[1,2-a]pyridine-3-carbonitrile (CAS 21797-99-9) is a high-purity chemical intermediate serving as a critical building block in medicinal chemistry and drug discovery research. This compound features the privileged imidazo[1,2-a]pyridine scaffold, recognized for its significant "drug prejudice" due to its wide range of biological applications and favorable pharmacokinetic properties . Its primary research value lies in the development of novel anti-tuberculosis (TB) agents. Analogs of this scaffold exhibit potent activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) by targeting the QcrB subunit of the essential cytochrome bcc oxidase complex, a key component in the mycobacterial oxidative phosphorylation pathway crucial for bacterial energy generation and survival . Beyond TB research, the imidazo[1,2-a]pyridine core is a versatile structure found in compounds with diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties, making this nitrile derivative a valuable starting point for synthesizing new active molecules . Supplied with high assay quality, it is intended for use as a fine chemical intermediate in the synthesis of various pharmaceuticals, pesticides, and polymer monomers . This product is For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

7-methylimidazo[1,2-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3/c1-7-2-3-12-8(5-10)6-11-9(12)4-7/h2-4,6H,1H3

InChI Key

BCLXOSCSZUHHST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=C(N2C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylimidazo[1,2-a]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Methylimidazo[1,2-a]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a scaffold in drug development. Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that 7-Methylimidazo[1,2-a]pyridine-3-carbonitrile can inhibit the growth of various bacteria and fungi. For instance, it has been evaluated for its efficacy against multidrug-resistant tuberculosis strains, showing promising results with minimum inhibitory concentrations (MIC) ranging from 0.030.03 to 5.0μM5.0\,\mu M against Mycobacterium tuberculosis .
  • Anticancer Properties : The compound's structural features allow it to interact with biological targets involved in cancer progression. Preliminary studies have suggested that it may inhibit specific enzymes critical for tumor growth .
  • Fluorescent Probes : Its ability to bind metal ions has led to investigations into its use as a fluorescent probe in biological assays, enhancing detection methods in biochemical research .

Material Science

In material science, this compound is utilized in the synthesis of light-sensitive dyes and optical media for data storage applications. The compound's unique properties enable it to participate in photochemical reactions that are essential for developing advanced materials .

Comparative Analysis of Related Compounds

To better understand the significance of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesUnique Properties
7-Methyl-3-nitroimidazo[1,2-a]pyridineNitro group at position 3Potentially enhanced biological activity due to nitro substitution
3-Nitroimidazo[1,2-a]pyridineLacks methyl group at position 7Different pharmacokinetic properties impacting bioavailability
7-Methyl-2-(4-methylphenyl)-3-nitroimidazo[1,2-a]pyridineAdditional phenyl groupAltered chemical reactivity and biological activity due to steric effects

Case Study 1: Antitubercular Activity

A study conducted by Moraski et al. highlighted the antitubercular activity of various imidazo[1,2-a]pyridine derivatives, including this compound. The research involved high-throughput screening (HTS) which identified several potent inhibitors against Mycobacterium tuberculosis with promising MIC values .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of imidazo[1,2-a]pyridine derivatives revealed that modifications at the carbonitrile position could enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). The study indicated that compounds similar to this compound exhibited selective toxicity towards cancer cells while maintaining low toxicity towards normal cells .

Mechanism of Action

The mechanism of action of 7-Methylimidazo[1,2-a]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth. The pathways involved include signal transduction pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Positions) Functional Groups Molecular Formula Key Properties/Data Reference
This compound 7-CH₃, 3-C≡N Nitrile C₉H₇N₃ IR: ν(C≡N) = 2215 cm⁻¹
2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbonitrile (4v) 7-CH₃, 3-C≡N, 2-(4-F-C₆H₄) Nitrile, Fluorophenyl C₁₅H₁₀FN₃ Mp: 244–245°C; ¹H NMR: δ 8.41 (dd)
6-Methoxyimidazo[1,2-a]pyridine-3-carbonitrile 6-OCH₃, 3-C≡N Nitrile, Methoxy C₉H₇N₃O Smiles: COc1ccc2ncc(C#N)n2c1
2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile (ULEGOI) 2-CH₃, 6-CF₃, 3-C≡N Nitrile, Trifluoromethyl C₁₀H₆F₃N₃ Notable hydrophobic character
7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid 7-CH₃, 2-COOH Carboxylic acid C₉H₈N₂O₂ ChemSpider ID: 915084

Key Observations :

  • Electron-Withdrawing Groups : The nitrile at position 3 (target compound) enhances electrophilicity compared to carboxylic acid derivatives (e.g., 2-carboxylic acid), which may form hydrogen bonds .

Key Observations :

  • Synthetic Routes : The target compound and 4v share a copper-mediated three-component synthesis, yielding high-purity products (purity ≥95% in ) .
  • Spectroscopic Consistency : The nitrile IR stretch (~2215 cm⁻¹) is consistent across nitrile-containing analogs, confirming functional group integrity .

Key Observations :

  • Amino vs. Nitrile: The 3-amine derivative () interacts with the ENR enzyme via hydrogen bonding, whereas the nitrile group may engage in dipole interactions .
  • Spirocyclic Derivatives: Amino-substituted spiro compounds () exhibit improved solubility, suggesting that substituent flexibility impacts pharmacokinetics .

Biological Activity

Overview

7-Methylimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by its fused bicyclic structure that includes a methyl group at the 7-position and a cyano group at the 3-position. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C9H7N3, which reflects its composition of carbon, hydrogen, and nitrogen atoms. The structural arrangement contributes to its unique physical and chemical properties, influencing its biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Compounds within the imidazo[1,2-a]pyridine class have shown significant activity against various bacterial strains, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 0.07 μM against MDR-TB strains .
  • Cytotoxicity : In vitro studies have demonstrated that many derivatives of imidazo[1,2-a]pyridine exhibit low cytotoxicity against human cell lines such as VERO, HeLa, and MCF-7. For example, compounds derived from this class often show IC50 values greater than 128 μM, indicating a favorable safety profile for further development .
  • Mechanism of Action : The exact mechanisms through which this compound exerts its effects are still under investigation. Preliminary findings suggest interactions with enzymes and receptors involved in metabolic pathways, potentially influencing various biochemical processes in target organisms.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of imidazo[1,2-a]pyridine derivatives reveal that modifications at specific positions can enhance biological activity. For instance:

CompoundPosition of ModificationMIC (μM)Notes
Compound AC2 and C6≤0.006Most potent against Mtb
Compound BC7 (Br-substitution)≥10Significant decrease in activity
Compound CC6 or C7 (H substitution)DecreasedReduced activity observed

These findings underscore the importance of specific substituents in optimizing the efficacy of these compounds against pathogens .

Case Studies

  • Anti-Tuberculosis Activity : A study highlighted the evaluation of several imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. Among these, this compound demonstrated promising results with MIC values ranging from 0.07 μM to 0.14 μM against XDR-TB strains. The compounds were non-cytotoxic to VERO cells at concentrations exceeding 128 μM .
  • Cytotoxicity Profiling : Another investigation assessed the cytotoxic effects of various derivatives on different cancer cell lines. The results indicated that most compounds exhibited low toxicity profiles while maintaining significant antimicrobial activity. For instance, certain analogues showed IC50 values indicating non-toxicity at therapeutic concentrations while effectively inhibiting bacterial growth .

Pharmacokinetics

The pharmacokinetic profiles of imidazo[1,2-a]pyridine derivatives suggest compatibility with once-daily dosing regimens due to favorable absorption and distribution characteristics. Ongoing research aims to elucidate the metabolic pathways involved in the bioactivation of these compounds to enhance their therapeutic potential .

Q & A

What are the common synthetic routes for 7-methylimidazo[1,2-a]pyridine-3-carbonitrile, and how do reaction conditions influence yield?

Basic:
The compound is typically synthesized via multicomponent reactions (MCRs) or copper-mediated three-component couplings. For example, a copper-catalyzed approach using 2-aminopyridine derivatives, aldehydes, and malononitrile under reflux conditions yields the target compound with moderate efficiency (60–75% yield) . Key factors include solvent choice (e.g., DMF or acetonitrile), temperature control (80–100°C), and catalyst loading (5–10 mol% CuI).

Advanced:
Microwave-assisted synthesis significantly reduces reaction time (from hours to minutes) and improves yields (up to 85%) by enhancing reaction kinetics. For instance, microwave irradiation in diglyme solvent facilitates rapid cyclization and nitrile incorporation . Optimization studies suggest that precise control of microwave power (150–200 W) and irradiation time (10–15 min) minimizes side products like hydrolyzed intermediates.

How can spectroscopic methods (NMR, IR) resolve structural ambiguities in this compound derivatives?

Basic:
¹H NMR is critical for confirming regioselectivity. The methyl group at position 7 appears as a singlet at δ 2.3–2.5 ppm, while the cyano group’s presence is validated by a sharp IR peak at 2200–2215 cm⁻¹ . ¹³C NMR distinguishes the nitrile carbon at δ 115–118 ppm.

Advanced:
2D NMR techniques (e.g., HSQC, HMBC) resolve overlapping signals in complex derivatives. For example, HMBC correlations between the pyridine ring protons and the nitrile carbon confirm the cyano group’s position. IR coupled with DFT calculations can differentiate tautomeric forms by comparing experimental ν(C≡N) stretches with simulated spectra .

What computational methods are suitable for modeling the electronic properties of this compound?

Basic:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) predicts molecular geometry, frontier orbitals, and electrostatic potential surfaces. These models align with X-ray crystallography data for bond lengths and angles .

Advanced:
Time-dependent DFT (TD-DFT) simulates UV-Vis absorption spectra, explaining charge-transfer transitions observed experimentally. For instance, the HOMO-LUMO gap (~3.5 eV) correlates with the compound’s λmax at 320–340 nm. Dispersion-corrected functionals (e.g., ωB97XD) improve accuracy for non-covalent interactions in crystal packing .

How do substituents on the pyridine ring affect reactivity in cross-coupling reactions?

Basic:
Electron-withdrawing groups (e.g., -CN, -NO₂) at position 3 enhance electrophilicity, facilitating Suzuki-Miyaura couplings. For example, 7-methyl-3-cyano derivatives react with arylboronic acids in Pd/C-mediated reactions (70–80% yield) .

Advanced:
Steric effects dominate at position 7: Bulky substituents (e.g., -Ph, -CF₃) hinder catalyst accessibility, reducing coupling efficiency. Kinetic studies using in situ IR spectroscopy reveal that electron-deficient aryl groups accelerate oxidative addition but slow transmetallation .

What strategies mitigate contradictions in reported biological activity data for this scaffold?

Basic:
Standardize assay protocols (e.g., fixed concentrations, controls) to reduce variability. For example, antiprotozoal activity discrepancies (IC₅₀ = 0.5–5 µM) arise from differences in parasite strains and incubation times .

Advanced:
Structure-activity relationship (SAR) studies using 3D-QSAR models identify critical pharmacophores. CoMFA/CoMSIA analyses highlight the nitrile group’s role in target binding, explaining potency variations across analogs .

How can Hirshfeld surface analysis elucidate non-covalent interactions in crystalline forms?

Advanced:
Hirshfeld surfaces mapped with dₙₒᵣₘ reveal dominant interactions:

  • C–H···N (30–35% contribution) stabilizes π-stacking.
  • van der Waals contacts (45–50%) govern packing efficiency.
    Fingerprint plots differentiate polymorphs by quantifying H-bonding vs. halogen interactions .

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